8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
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Overview
Description
8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an organic compound with the molecular formula C10H9FO4. This compound is part of the benzodioxepine family, which is characterized by a fused ring system containing both benzene and dioxepine rings. The presence of a fluorine atom at the 8th position and a carboxylic acid group at the 6th position makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dibromoalkylbutyrate as a raw material. This is followed by a series of reactions including bromination, dehydrobromination, and cyclization to form the benzodioxepine ring . The reaction conditions are generally mild, and the process does not require expensive catalysts like Pd/C, making it cost-effective .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar in structure but lacks the dioxepine ring.
8-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid: Contains a diazepine ring instead of a dioxepine ring.
Uniqueness
The presence of both a fluorine atom and a dioxepine ring in 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties .
Properties
CAS No. |
819800-70-9 |
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Molecular Formula |
C10H9FO4 |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C10H9FO4/c11-6-4-7(10(12)13)9-8(5-6)14-2-1-3-15-9/h4-5H,1-3H2,(H,12,13) |
InChI Key |
YKUNSLMPCUJSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C(=O)O)F |
Origin of Product |
United States |
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